N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide features a rigid 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational restraint and pharmacological relevance. Key structural elements include:
- 3-(1H-1,2,3-triazol-1-yl) substituent: Introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole synthesis .
This hybrid structure combines the spatial rigidity of the bicyclo framework with the hydrogen-bonding capacity of the triazole and carboxamide groups, making it a candidate for targeted drug design.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-17-6-2-13(3-7-17)12-19-18(24)23-14-4-5-15(23)11-16(10-14)22-9-8-20-21-22/h2-3,6-9,14-16H,4-5,10-12H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDCETYBFBOBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps The initial step often includes the formation of the azabicyclo[32The final step involves the attachment of the 4-methoxybenzyl group and the carboxamide functionality under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties:
- Mechanism of Action : The triazole moiety is known for its ability to interfere with cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- In vitro Studies : In various cancer cell lines (e.g., SNB-19, OVCAR-8), the compound has shown significant growth inhibition percentages, indicating its potential as an anticancer agent .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Pathogens : Research indicates effectiveness against various bacterial strains, suggesting potential use in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml |
| Pseudomonas aeruginosa | Moderate activity noted |
| Candida albicans | Significant antifungal activity |
Case Study on Anticancer Properties
A study published in ACS Omega highlighted the synthesis of similar triazole derivatives showing substantial cytotoxic effects against human cancer cell lines . The structure–activity relationship (SAR) analysis suggested that modifications in the side chains significantly influenced the anticancer efficacy.
Case Study on Antimicrobial Efficacy
Another investigation reported in RSC Advances focused on the antimicrobial activity of triazole derivatives, revealing that compounds with similar structural motifs exhibited promising antibacterial and antifungal properties .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the 8-azabicyclo[3.2.1]octane core or triazole motifs, highlighting structural and synthetic differences.
Key Observations:
Core Variations :
- The target compound and share the 8-azabicyclo[3.2.1]octane core but differ in substituents. The methyl ester in reduces polarity compared to the carboxamide in the target .
- compounds retain the bicyclo core but incorporate thiourea and fluorophenyl groups, which may alter receptor-binding kinetics .
Triazole Functionalization :
- The target’s triazole is synthesized via CuAAC, a regiospecific method producing 1,4-substituted triazoles . In contrast, ’s triazole is part of a naphthalene-containing acetamide, synthesized via similar cycloaddition but without the bicyclo framework .
Substituent Effects: 4-Methoxybenzyl vs. 4-Chlorophenyl: The methoxy group in the target enhances electron-donating capacity and solubility compared to the chloro substituent in . Carboxamide vs.
Molecular Properties:
Methodological Notes:
- Regiospecificity: CuAAC ensures precise triazole orientation in the target, unlike non-catalyzed methods that yield mixtures .
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex bicyclic structure that incorporates a triazole ring and a methoxyphenyl moiety. The molecular formula is , and its structural representation is crucial for understanding its interaction with biological targets.
Research indicates that the compound may act on various biological pathways, particularly through modulation of nicotinic acetylcholine receptors (nAChRs). The α7 subtype of nAChR has been identified as a significant target due to its role in neurotransmission and neuroprotection.
Key Mechanisms:
- Agonistic Activity : The compound exhibits agonistic properties at α7 nAChRs, which can lead to increased intracellular calcium levels and subsequent activation of signaling pathways involved in neuroprotection and anti-inflammatory responses .
- Triazole Functionality : The 1,2,3-triazole moiety is known for its bioactive properties, including antimicrobial and antifungal activities. This suggests potential applications in treating infections or inflammatory conditions .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
Pharmacological Effects:
- Antinociceptive Activity : Similar compounds have shown significant antinociceptive effects in animal models, suggesting that this compound may also possess pain-relieving properties .
- Antimicrobial Activity : Studies have indicated that derivatives containing the triazole ring exhibit activity against a range of pathogens, including bacteria and fungi .
- Neuroprotective Effects : By activating α7 nAChRs, the compound may enhance neuroprotective signaling pathways, potentially benefiting conditions like Alzheimer's disease or other neurodegenerative disorders .
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety, ensuring regioselectivity .
- Bicyclic core assembly : Condensation reactions or ring-closing strategies (e.g., Mannich cyclization) construct the 8-azabicyclo[3.2.1]octane framework .
- Functionalization : Amidation with 4-methoxybenzylamine completes the carboxamide group. Purification employs column chromatography, with purity validated via HPLC (>95%) and NMR .
Q. How is structural integrity confirmed post-synthesis?
Key techniques include:
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
- NMR spectroscopy : H and C NMR verify proton environments and carbon connectivity, particularly for the bicyclic core and triazole .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are used for initial pharmacological screening?
- Enzyme inhibition : Fluorescence-based assays quantify IC values against target enzymes (e.g., kinases, proteases) .
- Cell viability : MTT assays assess cytotoxicity in relevant cell lines .
- Receptor binding : Radioligand displacement studies determine binding affinity (K) .
Advanced Research Questions
Q. How can synthesis yield be optimized for the triazole intermediate?
- Reaction parameters : Optimize Cu(I) catalyst concentration (0.5–2 mol%), temperature (25–60°C), and solvent (t-BuOH/HO) to enhance regioselectivity and yield .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal conditions .
Q. How to resolve structural ambiguities in crystallographic data?
- SHELXL refinement : Apply twin correction for twinned crystals and anisotropic displacement parameters for disordered regions .
- Complementary techniques : Pair X-ray data with H-N HMBC NMR to validate hydrogen bonding networks .
Q. What strategies address inconsistent bioactivity across studies?
- Assay standardization : Use common cell lines (e.g., HEK293 for GPCR studies) and control compounds to reduce variability .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and CRISPR-Cas9 knockout models for target relevance .
Q. How to elucidate mechanisms of action with inconclusive target data?
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify engaged targets in cellular lysates .
- Molecular docking : Simulate binding poses with AutoDock Vina, focusing on the triazole’s interactions with catalytic residues .
Q. What methods improve metabolic stability in preclinical models?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS .
- Prodrug modification : Introduce ester or PEG groups to shield labile sites (e.g., carboxamide) .
Q. How to validate target engagement in vivo?
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins for kinase targets) in tissue homogenates .
- Isotope labeling : Use C-labeled compound for biodistribution studies and autoradiography .
Methodological Considerations
Q. How to address low aqueous solubility during formulation?
Q. What computational tools predict off-target effects?
- Similarity ensemble approach (SEA) : Compare compound substructures against known ligand-target databases .
- Machine learning : Train Random Forest models on ChEMBL bioactivity data to prioritize high-risk targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
